molecular formula C6H6IN3O3 B3030118 5-Iodo-6-methoxy-3-nitropyridin-2-amine CAS No. 868539-54-2

5-Iodo-6-methoxy-3-nitropyridin-2-amine

Cat. No.: B3030118
CAS No.: 868539-54-2
M. Wt: 295.03
InChI Key: XDIIICFSDWNEDS-UHFFFAOYSA-N
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Description

5-Iodo-6-methoxy-3-nitropyridin-2-amine is a chemical compound with the molecular formula C6H6IN3O3 and a molecular weight of 295.04 g/mol . This compound is characterized by the presence of an iodine atom, a methoxy group, and a nitro group attached to a pyridine ring. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

The synthesis of 5-Iodo-6-methoxy-3-nitropyridin-2-amine involves several steps. One common method includes the nitration of 6-methoxy-2-aminopyridine followed by iodination. The reaction conditions typically involve the use of nitric acid and sulfuric acid for nitration, and iodine monochloride for iodination . The phases are separated, and the organic layer is washed with saturated aqueous sodium bicarbonate and brine, dried over sodium sulfate, and concentrated in vacuo. The residue is then triturated with heptane and dried in vacuo to yield the desired product as a yellow solid .

Chemical Reactions Analysis

5-Iodo-6-methoxy-3-nitropyridin-2-amine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the reagents and conditions used. For example, substitution with arylboronic acids can yield various aryl-substituted pyridines .

Scientific Research Applications

5-Iodo-6-methoxy-3-nitropyridin-2-amine is used in scientific research for its potential applications in medicinal chemistry and drug development. It serves as a building block for the synthesis of more complex molecules that may exhibit biological activity. Researchers explore its use in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors in the body .

Mechanism of Action

The mechanism of action of 5-Iodo-6-methoxy-3-nitropyridin-2-amine is not well-documented. its derivatives may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The presence of functional groups like iodine, methoxy, and nitro suggests potential interactions with biological molecules through hydrogen bonding, van der Waals forces, and other non-covalent interactions .

Comparison with Similar Compounds

Similar compounds to 5-Iodo-6-methoxy-3-nitropyridin-2-amine include:

Properties

IUPAC Name

5-iodo-6-methoxy-3-nitropyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6IN3O3/c1-13-6-3(7)2-4(10(11)12)5(8)9-6/h2H,1H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDIIICFSDWNEDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=N1)N)[N+](=O)[O-])I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6IN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60722791
Record name 5-Iodo-6-methoxy-3-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60722791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868539-54-2
Record name 5-Iodo-6-methoxy-3-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60722791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 6-methoxy-3-nitro-2-pyridineamine (14.6 g, 86.4 mmol) and N-iodosuccinimide (29.2 g, 130 mmol) in acetic acid (280 ml) was stirred at room temperature for 21 hours and 30 minutes. The reaction mixture was concentrated and the residue was dissolved in ethyl acetate and 0.5N sodium hydroxide. The ethyl acetate layer was washed with a saturated sodium bicarbonate solution and a saturated brine solution, dried over anhydrous sodium sulfate, and concentrated. The residue was suspended in hexane, and a resulted precipitate was filtered and washed with hexane, thereby yielding the title compound (25.2 g, 85.5 mmol, 98.9%) as a yellow solid.
Quantity
14.6 g
Type
reactant
Reaction Step One
Quantity
29.2 g
Type
reactant
Reaction Step One
Quantity
280 mL
Type
solvent
Reaction Step One
Yield
98.9%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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